molecular formula C18H12O B041569 3-Hydroxybenz[a]anthracene CAS No. 4834-35-9

3-Hydroxybenz[a]anthracene

Cat. No. B041569
CAS RN: 4834-35-9
M. Wt: 244.3 g/mol
InChI Key: MRRWKFVZIOCJBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxybenz[a]anthracenes, including compounds like 3-Hydroxybenz[a]anthracene, has been studied extensively. For example, Brown and Thomson (1976) reported on the synthesis of hydroxybenz[a]anthracene-7,12-quinones from naphthoquinones through decarboxylative alkylation (Brown & Thomson, 1976). Desai et al. (1994) described the regioselective synthesis of 3-methoxybenz[a]anthracene-7,12-dione, demonstrating the complexity and precision required in synthesizing such compounds (Desai, Krzemiński, & Amin, 1994).

Molecular Structure Analysis

The molecular structure of 3-Hydroxybenz[a]anthracene, like other benz[a]anthracenes, is characterized by multiple fused benzene rings. This structure is crucial for understanding its chemical behavior and interactions. The studies by Boyd and O'Kane (1990) on the synthesis of dibenz[a,j]anthracene metabolites provide insights into the structural aspects of similar compounds (Boyd & O'Kane, 1990).

Chemical Reactions and Properties

The chemical properties of 3-Hydroxybenz[a]anthracene are influenced by its polycyclic structure. For example, Sims (1972) discussed the synthesis and metabolism of dibenz[a,c]anthracene derivatives, indicating the reactivity of such compounds (Sims, 1972). The metabolic conversion of similar compounds has been studied by Chou, Fu, and Yang (1981), shedding light on the chemical reactions these compounds undergo (Chou, Fu, & Yang, 1981).

Physical Properties Analysis

The physical properties of 3-Hydroxybenz[a]anthracene, such as melting point, solubility, and crystalline structure, are essential for understanding its behavior in different environments. However, specific studies focusing on the physical properties of 3-Hydroxybenz[a]anthracene were not identified in the search.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability, and potential for forming derivatives, are crucial for understanding 3-Hydroxybenz[a]anthracene's behavior in chemical processes. The work of Prakash et al. (2009) on the catalyzed hydroxyalkylation of aromatics provides insight into the reactivity of similar aromatic compounds (Prakash et al., 2009).

Scientific Research Applications

  • Synthesis and Derivatives : BF3-H2O has been identified as an efficient catalyst for synthesizing anthracene derivatives, including 3-Hydroxybenz[a]anthracene. This offers a less expensive alternative to other strong acid catalysts for synthesizing triarylmethanes, diarylmethylbenzaldehydes, and anthracene derivatives (Prakash et al., 2009).

  • Occupational Health Monitoring : A high-performance liquid chromatographic method with fluorescence detection (HPLC-FD) has been developed to determine 3-Hydroxybenz[a]anthracene in urine samples of workers exposed to polycyclic aromatic hydrocarbons, aiding in occupational health monitoring (Gündel & Angerer, 2000).

  • Metabolic Pathways : Studies have shown the synthesis and metabolism of aromatic polycyclic hydrocarbons, including benz[a]anthracene derivatives, by rat liver preparations, providing insights into the metabolism of these compounds (Sims, 1971).

  • Binding to DNA : Research has investigated the covalent binding of polycyclic hydrocarbons, including benz[a]anthracene derivatives, to DNA in mouse skin. This is important for understanding the mechanisms of carcinogenesis (Pcchillips, Grover, & Sims, 1979).

  • Antibacterial Activity : The compound 3-Hydroxybenz[a]anthracene has shown moderate antibacterial activity against various bacteria such as Bacillus subtilis, E. coli, and Salmonella typhi (Nurbayti, Mujahidin, & Syah, 2022).

  • Metabolism and Toxicology : The metabolism of 7,12-dimethylbenz[a]anthracene in hepatic microsomes suggests the formation of hydroxy derivatives like 3-Hydroxybenz[a]anthracene, with implications for understanding toxicological processes (Yang & Dower, 1975).

properties

IUPAC Name

benzo[a]anthracen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c19-16-7-8-17-15(10-16)6-5-14-9-12-3-1-2-4-13(12)11-18(14)17/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRWKFVZIOCJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2038318
Record name 3-Hydroxybenz[a]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2038318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybenz[a]anthracene

CAS RN

4834-35-9
Record name 3-Hydroxybenz(a)anthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004834359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxybenz[a]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2038318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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